molecular formula C10H10N2O2 B12094094 5-Amino-2-cyano-3-methyl-benzoic acid methyl ester

5-Amino-2-cyano-3-methyl-benzoic acid methyl ester

Cat. No.: B12094094
M. Wt: 190.20 g/mol
InChI Key: RUVXGPXCQSOYGV-UHFFFAOYSA-N
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Description

5-Amino-2-cyano-3-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzoic acid, characterized by the presence of amino, cyano, and methyl ester functional groups. This compound is known for its stability at room temperature and its solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyano-3-methyl-benzoic acid methyl ester can be achieved through various organic synthesis steps. One common method involves the cyanation and amination of methyl benzoate derivatives. The process typically includes:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-cyano-3-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Amino-2-cyano-3-methyl-benzoic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyano-3-methyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing cellular processes. For instance, its amino and cyano groups can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: Its stability and solubility in organic solvents make it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 5-amino-2-cyano-3-methylbenzoate

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(12)4-8(9(6)5-11)10(13)14-2/h3-4H,12H2,1-2H3

InChI Key

RUVXGPXCQSOYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)C(=O)OC)N

Origin of Product

United States

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